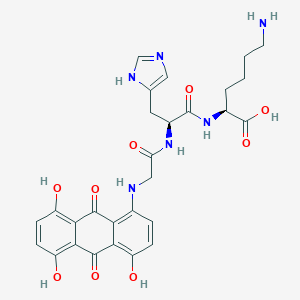

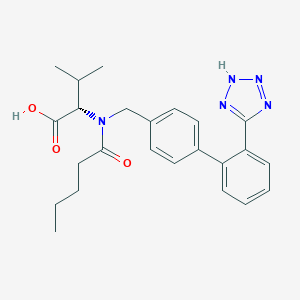

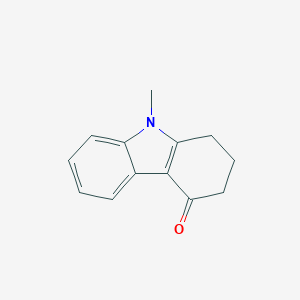

![molecular formula C10H10ClN3O B143709 2-[(2-氯喹唑啉-4-基)氨基]乙醇 CAS No. 134517-34-3](/img/structure/B143709.png)

2-[(2-氯喹唑啉-4-基)氨基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-aryl-2-aminoquinolines, which are closely related to the compound 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, involves a substitution reaction between 2-chloroquinoline and anilines with various substituent groups. This process yields results ranging from 72–90% efficiency. The reaction conditions are not specified for the synthesis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, but it can be inferred that similar methods could be applied, considering the structural similarities between the compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-aryl-2-aminoquinolines, has been characterized using spectral methods. These methods likely include nuclear magnetic resonance (NMR) and mass spectrometry, which are standard techniques for determining the structure of organic compounds. The presence of substituents on the phenyl moiety can significantly affect the molecular properties, as evidenced by the changes in fluorescence quantum yields .

Chemical Reactions Analysis

The fluorescence behavior of N-aryl-2-aminoquinolines has been studied, and it was found that the quantum yield is affected by the solvent used. In toluene, the fluorescence quantum yield was the highest, followed by ethyl acetate, and the lowest in ethanol. This suggests that the compound 2-[(2-Chloroquinazolin-4-yl)amino]ethanol may also exhibit solvent-dependent fluorescence behavior. The quenched emission in ethanol is attributed to hydrogen bonding interactions between the fluorophore and the solvent, which induce deactivation of the quinolinyl ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of related quinazoline derivatives have been explored through various analyses. For instance, the thermal properties of a tetrahydroquinazoline oxime and its metal complexes were studied, revealing the presence of ethanol and water in the complexes. This suggests that the compound 2-[(2-Chloroquinazolin-4-yl)amino]ethanol may also form complexes with metals and could have interesting thermal properties. The magnetic susceptibility and molar conductivity measurements of these complexes provide insights into their geometries and the coordination of ions .

科学研究应用

合成和发光特性

N-芳基-2-氨基喹啉的合成和荧光研究已经探索了N-芳基-2-氨基喹啉的合成,这些衍生物与2-[(2-氯喹唑啉-4-基)氨基]乙醇相关,重点关注它们的荧光特性。这些化合物是通过2-氯喹啉和具有不同取代基的苯胺之间的取代反应合成的。研究发现,这些化合物在甲苯中的荧光量子产率最高,其次是乙酸乙酯,而在乙醇中最低。在乙醇中观察到的猝灭发射被归因于特定位置的荧光团-溶剂氢键相互作用。强电子给体和电子受体基团显著猝灭荧光量子产率,表明这些化合物对其化学环境的敏感性(Hisham et al., 2019)。

在药物化学中的应用

新型多卡波取代咪唑[1,2-c]喹唑啉的合成和细胞毒性研究

该研究通过2-芳基-6-溴-4-氯-8-碘喹唑啉与2-氨基乙醇的氨基化反应开发了新型5-芳基-9-溴-7-碘-2,3-二氢-2H-咪唑[1,2-c]喹唑啉。这些化合物通过交叉偶联反应进一步功能化,形成多卡波取代的2H-咪唑[1,2-c]喹唑啉。合成的咪唑喹唑啉在体外对人类乳腺腺癌(MCF-7)细胞和人类宫颈癌(HeLa)细胞的细胞毒性进行了筛选,表明它们在癌症治疗中的潜力(Khoza, Makhafola, & Mphahlele, 2015)。

抗菌应用

新喹啉-噻唑衍生物的合成及其抗菌筛选进行了一项涉及2-氯喹啉-3-甲醛的研究,这是一种与2-[(2-氯喹唑啉-4-基)氨基]乙醇密切相关的化合物,以开发新的喹啉-噻唑衍生物。合成的化合物对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和链球菌等常见病原体的抗菌活性以及对白色念珠菌、黑曲霉和克氏曲霉的抗真菌活性进行了筛选。这突显了这些化合物在开发新的抗菌剂方面的潜力(Desai et al., 2012)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

2-[(2-chloroquinazolin-4-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-10-13-8-4-2-1-3-7(8)9(14-10)12-5-6-15/h1-4,15H,5-6H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTMYLWJKCAXMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585411 |

Source

|

| Record name | 2-[(2-Chloroquinazolin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloroquinazolin-4-yl)amino]ethanol | |

CAS RN |

134517-34-3 |

Source

|

| Record name | 2-[(2-Chloro-4-quinazolinyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134517-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Chloroquinazolin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)

![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)